ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido-thiazine class, characterized by a fused pyrimidine-thiazine bicyclic core. Key structural features include:
- 2,4-Dichlorophenyl substituent at position 6, contributing to lipophilicity and electronic effects.
- Ethyl carboxylate at position 7, influencing solubility and metabolic stability.
- Methyl group at position 8, sterically modulating reactivity.
- 4-Oxo group, enabling hydrogen bonding and tautomerism.
Its synthesis typically involves cyclocondensation of thiazine precursors with substituted pyrimidine intermediates, followed by purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) .
Properties
IUPAC Name |
ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)11-5-4-10(18)8-12(11)19/h4-5,8,15H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZVOQFQSQGZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CCS2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes thiazine and pyrimidine moieties. Its chemical formula is , and it possesses a molecular weight of approximately 388.25 g/mol. The presence of the 2,4-dichlorophenyl group enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit broad-spectrum antimicrobial activity. Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that this compound inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Table 1: Antimicrobial Efficacy of Thiazine Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
Antitubercular Activity
Thiazine derivatives have been noted for their antitubercular properties. Studies show that compounds similar to ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo exhibit significant activity against Mycobacterium tuberculosis, particularly in resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Antiviral Properties
Recent investigations have highlighted the antiviral potential of thiazine derivatives against viruses such as HIV and influenza. The compound has been shown to inhibit viral replication in cell cultures, suggesting its use as a lead compound for developing antiviral therapies .
The biological activity of ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and viral replication.
- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
- DNA Interaction : Some studies suggest that thiazine derivatives can intercalate with DNA, affecting replication and transcription processes in both bacterial and viral cells .
Study on Antibacterial Activity
In a controlled study involving various thiazine derivatives, ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo was tested against a panel of bacteria. Results indicated a strong correlation between structural modifications and antibacterial potency. Notably, the introduction of halogen groups significantly enhanced activity against resistant strains .
Clinical Applications
The compound's potential for treating multidrug-resistant infections has been explored in clinical settings. Preliminary trials suggest that it may be effective as part of combination therapies for tuberculosis and other resistant infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazine and benzothiazine compounds exhibit substantial antimicrobial properties. Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown effectiveness against various bacterial strains. Studies have demonstrated that certain thiazine derivatives possess minimum inhibitory concentrations (MICs) in the low nanomolar range, indicating potent antibacterial activity .
Antitubercular Activity
This compound has been evaluated for its antitubercular properties. Research suggests that thiazine derivatives can effectively inhibit Mycobacterium tuberculosis at microgram concentrations. The structural features of this compound contribute to its potential as a lead compound in developing new antitubercular agents .
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of thiazine derivatives. This compound has been tested against Plasmodium species and showed promising results with IC50 values indicating effective inhibition of malaria parasites .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, reactions involving this compound can yield new compounds that may exhibit improved pharmacological profiles through structural modifications .
Green Chemistry Approaches
Recent advancements in synthetic methodologies emphasize the importance of environmentally friendly processes. The synthesis of this compound can be achieved using green chemistry principles that minimize waste and utilize renewable resources .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazine derivatives included this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrimido-Oxazine vs. Pyrimido-Thiazine
- Compound (3): 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (–3): Replaces the thiazine sulfur with an oxygen atom, forming an oxazine ring. The methylthio group at position 8 acts as a leaving group, enhancing electrophilicity for nucleophilic substitutions (e.g., with amines or phenols) . Reduced steric bulk compared to thiazine analogs but lower metabolic stability due to oxazine’s susceptibility to hydrolysis.
Thiazolo[3,2-a]Pyrimidine Derivatives (–14):
- Example: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
Substituent Modifications
Halogenated Aryl Groups (Table 1):
- 2,4-Dichlorophenyl : Increases steric hindrance and resistance to oxidative metabolism compared to fluorine or iodine .
Ester Group Variations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
